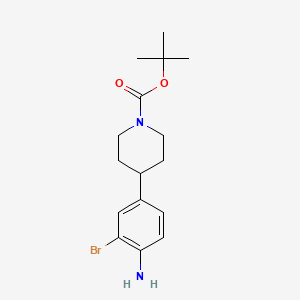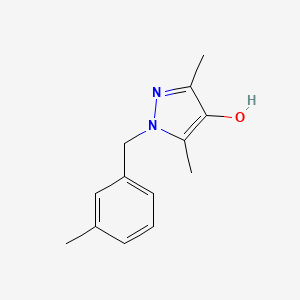
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol
Descripción general
Descripción
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol is a chemical compound belonging to the class of pyrazol derivatives Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol typically involves the reaction of 3-methylbenzylamine with a suitable pyrazol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The process may also involve purification steps to remove any impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the benzyl group to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction reactions can be performed to reduce the pyrazol ring or the benzyl group.
Substitution: Substitution reactions can occur at the pyrazol ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Reduced pyrazol derivatives, Reduced benzyl derivatives
Substitution: Substituted pyrazol derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand for biological receptors, potentially influencing biological pathways and processes.
Medicine: The compound could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may find applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-ol
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol
3,5-Dimethyl-1-(benzyl)-1H-pyrazol-4-ol
Uniqueness: 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol is unique due to the position of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-5-4-6-12(7-9)8-15-11(3)13(16)10(2)14-15/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBKMKKRXINIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


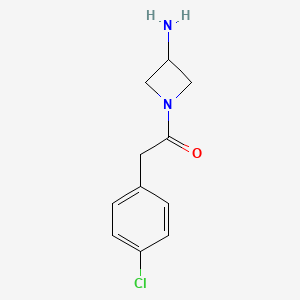
![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)
![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)
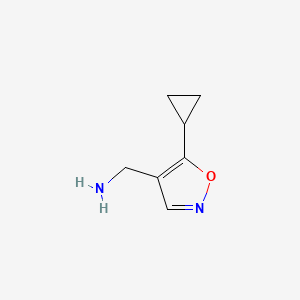
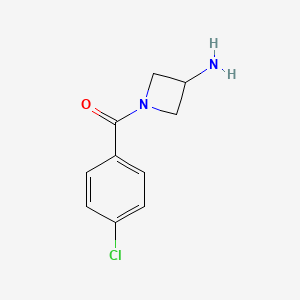
![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)

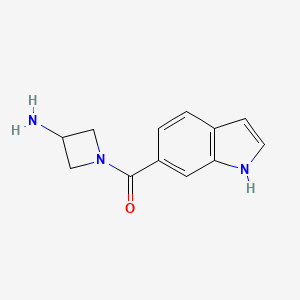
![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466622.png)

![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)
![3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466629.png)
![N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466631.png)
